2-Methyl-5(4H)-oxazolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4H-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIXQUMETCNZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179241 | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24474-93-9 | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024474939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24474-93-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4,5-dihydro-1,3-oxazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Methyl 5 4h Oxazolone and Its Derivatives
Classical and Modified Erlenmeyer-Plochl Reaction
The Erlenmeyer-Plöchl reaction, first detailed in 1893, remains the most fundamental and widely utilized method for synthesizing azlactones. bu.edu.egmodernscientificpress.com It traditionally involves the condensation of an N-acylglycine with a carbonyl compound in the presence of acetic anhydride (B1165640). modernscientificpress.combiointerfaceresearch.com This reaction has been the subject of numerous modifications to improve yields, reduce reaction times, and expand its applicability under greener conditions. sci-hub.se
The quintessential method for preparing unsaturated 5(4H)-oxazolones is the Erlenmeyer synthesis, which involves the condensation of an aldehyde with an α-acyl amino acid, such as N-acetylglycine. bohrium.com The reaction is typically conducted by heating a mixture of N-acetylglycine, an appropriate aldehyde, anhydrous sodium acetate (B1210297), and acetic anhydride. ijsrst.comjddtonline.info Acetic anhydride serves both as the solvent and as a dehydrating agent to facilitate the cyclization of the N-acetylglycine to form the oxazolone (B7731731) ring. wikipedia.org Sodium acetate acts as the necessary base catalyst to promote the condensation. wikipedia.org
The process begins with the cyclization of N-acetylglycine in acetic anhydride to form the saturated 2-methyl-5(4H)-oxazolone intermediate. This intermediate possesses active protons on the C-4 methylene (B1212753) group, which then undergoes a Perkin-type condensation with the aldehyde, catalyzed by the sodium acetate, to yield the final 4-arylidene-2-methyl-5(4H)-oxazolone product. modernscientificpress.comcdnsciencepub.com The general procedure involves warming the reactants until a solution is formed, followed by heating for approximately one to two hours. d-nb.infojddtonline.info Upon cooling, the product crystallizes and can be isolated. jddtonline.info
| Reactant/Condition | Role/Parameter | Typical Example | Reference |
|---|---|---|---|
| N-Acetyl Glycine (B1666218) | Amino acid precursor | Equimolar to aldehyde | ijsrst.com |
| Aromatic Aldehyde | Carbonyl source | e.g., Benzaldehyde | jddtonline.info |
| Acetic Anhydride | Solvent and Dehydrating Agent | Used in excess | wikipedia.org |
| Sodium Acetate | Base Catalyst | Catalytic amount | wikipedia.org |
| Temperature | Reaction Condition | Heating/Reflux (100–120°C) | |
| Reaction Time | Reaction Condition | 1-4 hours | d-nb.info |
In a move towards greener and more sustainable chemistry, mechanochemical methods have been developed for the synthesis of azlactones. bohrium.com This approach avoids the use of bulk solvents and often proceeds at room temperature, reducing energy consumption and simplifying product work-up. d-nb.infodntb.gov.ua The reaction is performed by grinding the solid reactants together in a mortar and pestle or a ball mill. d-nb.infoinnovareacademics.in
An efficient one-step mechanochemical process involves grinding a mixture of glycine, benzoyl chloride (to form the N-acyl glycine in situ), an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. d-nb.infobohrium.com The mechanical energy applied facilitates the reaction, which is typically complete within minutes. d-nb.info This method is noted for its high efficiency, excellent yields, and adherence to green chemistry principles, such as being solvent-free and having high atom economy. d-nb.infobohrium.com
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of oxazolones. biointerfaceresearch.com This non-conventional energy source provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govsphinxsai.com
In one approach, an equimolar mixture of hippuric acid (N-benzoyl glycine) and an aryl aldehyde in acetic anhydride is irradiated under microwaves, yielding the desired 4-arylidene-2-phenyl-5(4H)-ones in 70-75% yield within 4-5 minutes without the need for a catalyst. biointerfaceresearch.com Other protocols employ catalysts under microwave and solvent-free conditions. nih.gov For instance, catalysts such as dodecatungstophosphoric acid (H₃PW₁₂O₄₀), samarium, or ruthenium(III) chloride have been shown to be highly efficient for this transformation, offering short reaction times and simple work-up procedures. nih.govsphinxsai.com
Alternative Cyclodehydration-Condensation Strategies
While the Erlenmeyer-Plochl reaction using acetic anhydride is standard, several alternative reagents and catalysts have been explored to overcome some of its limitations, such as harsh conditions or difficulties in product isolation. nih.govkoreascience.kr
Alternative dehydrating agents to acetic anhydride include sulfur trioxide in dimethylformamide (SO₃/DMF) and polyphosphoric acid (PPA). biointerfaceresearch.combiointerfaceresearch.com These reagents can be used to effect the cyclodehydration-condensation of N-acyl glycines with aldehydes. biointerfaceresearch.com PPA has been reported to give better yields in some cases. biointerfaceresearch.com A general procedure involves heating the N-acyl glycine and aldehyde in PPA, followed by pouring the mixture into water to precipitate the product. turkjps.org However, a significant drawback of PPA is the insolubility of many substrates, which can limit its general applicability. biointerfaceresearch.com
Zinc oxide (ZnO) has been identified as a highly efficient, mild, and inexpensive catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones. scialert.net This method offers a straightforward and rapid procedure that can be carried out at room temperature. scialert.net
The reaction involves stirring a mixture of an aromatic aldehyde, hippuric acid, and a catalytic amount of ZnO in a solvent like ethanol (B145695) with acetic anhydride. scialert.netresearchgate.net The desired oxazolone derivatives are typically obtained in excellent yields within a short timeframe (e.g., 10-20 minutes). scialert.net The mild conditions and the ease of the procedure make ZnO catalysis an attractive alternative to the classical Erlenmeyer reaction. scialert.netniscpr.res.in
| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Conventional | Sodium Acetate | Acetic Anhydride | Reflux | 2 h | 70% | scialert.net |
| Developed Method | Zinc Oxide (ZnO) | Ethanol | Room Temp. | 10 min | 92% | scialert.net |
Palladium(II) Acetate Catalysis
Palladium(II) acetate has emerged as an effective catalyst for the synthesis of unsaturated 5(4H)-oxazolone derivatives. researchgate.net This method often utilizes microwave irradiation and solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netbiointerfaceresearch.com The reaction typically involves the condensation of an N-acylglycine, such as hippuric acid, with aldehydes or ketones. biointerfaceresearch.com The use of palladium(II) acetate under these conditions has been shown to produce excellent yields of the desired oxazolone products with significantly reduced reaction times and a simplified work-up procedure. researchgate.net This catalytic approach is considered advantageous over many traditional methods due to its efficiency and more environmentally friendly profile. researchgate.net
One notable application involves the reaction of hippuric acid with various aryl aldehydes in the presence of a catalytic amount of palladium(II) acetate under microwave irradiation. This solvent-free approach provides a direct and high-yield route to 4-arylidene-2-phenyl-5(4H)-oxazolones. biointerfaceresearch.comscialert.net The intramolecular and intermolecular catalytic pathways of palladium(II) acetate play a crucial role in the formation of the oxazolone ring. researchgate.net
Utilizing Anhydrous Zinc Chloride
Anhydrous zinc chloride is another catalyst that has been successfully employed in the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. biointerfaceresearch.combibliomed.org This Lewis acid catalyst facilitates the cyclodehydration-condensation reaction between hippuric acid, an aromatic aldehyde, and acetic anhydride. biointerfaceresearch.com The use of anhydrous zinc chloride provides a viable method for the preparation of these oxazolone derivatives, although a variety of other catalysts have also been explored for this transformation. bibliomed.org Research has shown that zinc oxide (ZnO) can also serve as an efficient catalyst for a similar transformation, offering a straightforward and rapid method at room temperature in ethyl alcohol, resulting in excellent product yields. scialert.net
The reaction conditions for zinc chloride-catalyzed synthesis can be compared with other methods, highlighting its place among a range of catalytic options for oxazolone formation. scialert.netbibliomed.org
Green Synthesis Approaches for Oxazolones
In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods for oxazolone derivatives. These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency.
Several green strategies have been reported, including:
Microwave-assisted synthesis: This technique, often performed under solvent-free conditions, significantly accelerates the reaction rate and often leads to higher yields. biointerfaceresearch.comnih.gov Catalysts such as palladium(II) acetate, calcium acetate, and various solid acids like dodecatungstophosphoric acid have been effectively used in conjunction with microwave irradiation. scialert.netnih.gov
Mechanochemical synthesis: This solvent-free approach involves the grinding of reactants, such as glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. nih.govd-nb.infobohrium.com This method is noted for its simplicity, high atom economy, and environmental friendliness as it eliminates the need for a reaction solvent and heating. nih.govd-nb.info
Use of eco-friendly catalysts: Catalysts like zinc oxide, montmorillonite (B579905) K-10, and reusable combinations like Al2O3-H3BO3 have been employed to promote the synthesis of oxazolones under milder and more sustainable conditions. biointerfaceresearch.comscialert.net
These green methodologies offer significant advantages over traditional synthetic routes by being more economical, safer, and having a lower environmental impact. nih.govd-nb.info
Multi-component Reactions for Oxazolone Synthesis
Multi-component reactions (MCRs) have gained prominence as a powerful tool for the efficient construction of complex molecules like oxazolones in a single step from three or more starting materials. nih.govd-nb.infobohrium.com This approach is highly convergent and atom-economical, making it an attractive strategy in modern organic synthesis.
A notable example is the one-pot synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones via a mechanochemical MCR. nih.govd-nb.info This method involves grinding a mixture of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a minimal amount of acetic anhydride. nih.govd-nb.infobohrium.com This process is not only solvent-free but also circumvents the need to pre-synthesize hippuric acid, which is a common intermediate in traditional two-step procedures. bohrium.com The efficiency of such MCRs can be evaluated using metrics like yield economy, which assesses the conversion efficiency of the reaction. nih.govd-nb.info
The development of MCRs for oxazolone synthesis aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often avoiding the use of volatile organic solvents. nih.govd-nb.info
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of this compound derivatives is of great importance, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.
A significant advancement in this area is the use of ruthenium-photocatalyzed [2+2] photocycloaddition of (Z)-4-aryliden-5(4H)-oxazolones. nih.govacs.org This method allows for the completely regio- and stereoselective formation of cyclobutane-bis(oxazolone)s as single stereoisomers. The reaction is typically carried out in a deoxygenated solvent like dichloromethane (B109758) at room temperature, using blue light irradiation in the presence of a ruthenium-based photocatalyst. nih.govacs.org The resulting cyclobutanes can be further transformed into valuable bis-amino acid derivatives. nih.govacs.org
The Erlenmeyer synthesis, a classical method, generally yields the thermodynamically more stable (Z)-isomer of 4-arylidene-5(4H)-oxazolones stereoselectively. csic.es However, modern techniques like the aforementioned photocatalysis offer access to unique and complex stereochemical architectures that are not readily accessible through traditional methods.
Synthesis of Specific Substituted this compound Derivatives for Targeted Research
The synthesis of specifically substituted this compound derivatives is crucial for targeted research, including the development of new therapeutic agents and functional materials. researchgate.netnih.goviums.ac.irclockss.org By modifying the substituents at various positions of the oxazolone ring, chemists can fine-tune the chemical and biological properties of the resulting molecules.
For instance, new substituted oxazolone derivatives have been synthesized via the Erlenmeyer condensation of N-acyl amino acids with a variety of aromatic aldehydes. researchgate.netiums.ac.ir These derivatives often incorporate specific functional groups or heterocyclic moieties to investigate their potential as antimicrobial, anticancer, or anti-inflammatory agents. researchgate.netnih.gov
The synthetic strategies often involve multi-step sequences. For example, a key intermediate might be synthesized and then further functionalized. researchgate.net The structures of these novel compounds are rigorously characterized using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. researchgate.net
Here is a table summarizing some examples of synthesized substituted oxazolone derivatives and their potential applications:
| Derivative Type | Synthetic Approach | Potential Application |
| 2-Aryl-4-(4-methoxybenzylidene)-5-oxazolones | Erlenmeyer condensation of substituted benzoyl glycines with p-anisaldehyde. biointerfaceresearch.com | Anticancer agents. biointerfaceresearch.com |
| 5(4H)-Oxazolone-based sulfonamides | Reaction of a sulfonamide-containing acid with various aldehydes using acetic anhydride and sodium acetate. nih.gov | Antimicrobial, anti-virulence, and anticancer agents. nih.gov |
| 2-[4-(Substituted benzylidene)-5-oxo-4,5-dihydro-oxazol-2-ylmethyl]-isoindole-1,3-dione derivatives | Erlenmeyer condensation of phthaloylglycylglycine with different aldehydes. iums.ac.ir | Antimicrobial agents. iums.ac.ir |
| Oxazolo[4,5-b]pyridine derivatives | Heating 5-bromo-3-hydroxy-2-aminopyridine with various carboxylic acids in the presence of PPSE or PPA. clockss.org | Glycoprotein GPIIb/GPIIIa antagonists. clockss.org |
| 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives | Multi-step synthesis involving the formation of pyrazole (B372694) and oxazole (B20620) rings. researchgate.net | Anticancer agents. researchgate.net |
| 2-methyl-4-[(E)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one | Synthesis involving the condensation with cinnamaldehyde. ajrconline.org | Tyrosinase inhibitors. ajrconline.org |
This targeted synthesis allows for the exploration of structure-activity relationships and the development of oxazolone derivatives with optimized properties for specific applications.
Chemical Reactivity and Reaction Mechanisms of 2 Methyl 5 4h Oxazolone
Nucleophilic Ring-Opening Reactions
The strained five-membered ring of 2-methyl-5(4H)-oxazolone is prone to cleavage by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, providing pathways to important molecular scaffolds. The electrophilic character of the carbonyl carbon at position 5 invites nucleophilic attack, leading to the opening of the oxazolone (B7731731) ring. researchgate.net
Hydrolysis to Alpha-Amino Acids and Esters
The hydrolysis of this compound derivatives is a fundamental reaction that yields α-amino acids or their corresponding esters. This process involves the nucleophilic attack of water on the carbonyl group of the oxazolone ring. The resulting ring-opened intermediate then rearranges to form the amino acid. acs.org
In the presence of alcohols, a similar reaction, alcoholysis, occurs to produce α-amino acid esters. This dynamic kinetic resolution process has been shown to be an effective method for generating enantiomerically enriched α-amino acid derivatives from racemic oxazolones. acs.orgacs.org For instance, the methanolytic dynamic kinetic resolution of various oxazolones, catalyzed by a tetrapeptide, has been reported to yield methyl ester products with high enantiomeric ratios. acs.org
Aminolysis Reactions, including with Ammonia (B1221849) and Hydrazides
Aminolysis, the reaction with ammonia or amines, is a key transformation of this compound, leading to the formation of N-acylamino amides. nih.gov This reaction is particularly significant in peptide synthesis, where oxazolones can act as activated intermediates. nih.gov The reaction with hydrazides proceeds in a similar manner, yielding the corresponding hydrazide derivatives.
Computational studies using MOPAC molecular orbital programs at the AM1 level have elucidated the elementary reaction pathways for the addition of ammonia to this compound. nih.gov These studies indicate a two-step mechanism involving the initial formation of an α-hydroxyimine intermediate, which subsequently tautomerizes to the final N-acetylamino amide product. nih.gov
Reaction with Water in Gas Phase and Weakly Polar Media
The reactivity of this compound with water has been investigated in both the gas phase and weakly polar media. nih.gov Theoretical calculations have provided insights into the geometric and energetic characteristics of these reactions. nih.gov The findings support a two-step mechanism for the addition of water, analogous to that proposed for aminolysis. nih.gov This involves the formation of an α-hydroxyimine intermediate followed by tautomerization to the corresponding N-acetylamino acid. nih.gov
Reactivity with Other Nucleophiles
Beyond water and amines, this compound reacts with a range of other nucleophiles. The electrophilic nature of the carbonyl group facilitates attack by various nucleophilic species, leading to ring-opened products. researchgate.net This reactivity has been exploited in the synthesis of diverse molecular structures. For example, the reaction of oxazolones with secondary amines like morpholine (B109124) and piperazine (B1678402) under microwave irradiation has been used to produce benzamides in good yields. nih.gov
The table below summarizes the outcomes of nucleophilic ring-opening reactions with various nucleophiles.
| Nucleophile | Reaction Type | Product |
| Water | Hydrolysis | Alpha-amino acid |
| Alcohol (e.g., Methanol) | Alcoholysis | Alpha-amino acid ester |
| Ammonia | Aminolysis | N-acylamino amide |
| Hydrazide | Aminolysis | N-acylamino hydrazide |
| Secondary Amine (e.g., Morpholine) | Aminolysis | Benzamide (B126) derivative |
Reactivity of the Exocyclic Double Bond
For derivatives of this compound that possess an exocyclic double bond at the 4-position, such as (Z)-4-benzylidene-2-methyloxazol-5(4H)-one, this structural feature introduces an additional site of reactivity. This double bond can participate in various addition reactions, most notably cycloadditions. unirioja.es
Diels-Alder Cycloadditions
The exocyclic double bond of unsaturated 5(4H)-oxazolones can function as a dienophile in Diels-Alder reactions. unirioja.es This [4+2] cycloaddition reaction involves the concerted interaction of the 4π-electron system of a conjugated diene with the 2π-electron system of the dienophile (the exocyclic double bond of the oxazolone). youtube.comorganic-chemistry.org The reaction results in the formation of a six-membered ring, providing a powerful tool for the synthesis of complex cyclic and bicyclic structures. youtube.com
For instance, (Z)-2-methyl-4-benzylidene-5(4H)-oxazolone has been shown to react with cyclopentadiene (B3395910) in the presence of a Lewis acid like aluminum chloride (AlCl3) to yield the corresponding [4+2] cycloadducts. unirioja.es The reaction has also been extended to other dienes such as 2,3-dimethyl-1,3-butadiene (B165502) and 1,3-cyclohexadiene, consistently producing the expected [4+2] cycloaddition products. unirioja.es The hydrolysis or aminolysis of these Diels-Alder adducts can subsequently provide access to novel amino acids and peptides. unirioja.es
The table below provides examples of Diels-Alder reactions involving unsaturated oxazolones.
| Diene | Dienophile | Conditions | Product Type |
| Cyclopentadiene | (Z)-2-methyl-4-benzylidene-5(4H)-oxazolone | AlCl3 | [4+2] Cycloadduct |
| 2,3-Dimethyl-1,3-butadiene | (Z)-4-arylidene-5(4H)-oxazolone | Heat | [4+2] Cycloadduct |
| 1,3-Cyclohexadiene | (Z)-4-arylidene-5(4H)-oxazolone | Heat | [4+2] Cycloadduct |
Cyclopropanation Reactions
While the broader class of 5(4H)-oxazolones can function as tautomeric 1,3-dipoles in cycloaddition processes, specific details regarding the cyclopropanation reactions of this compound are not extensively documented in the provided results. biointerfaceresearch.com The general reactivity of 5(4H)-oxazolones suggests they can react with electrophiles at the C-4 position via their resonance-stabilized anions. biointerfaceresearch.com This reactivity forms the basis for their potential participation in reactions like cyclopropanation, although further research is needed to elucidate the specific conditions and mechanisms for this compound itself.
Michael Addition Reactions
The this compound moiety is a key participant in Michael addition reactions, a type of conjugate addition. youtube.com This reaction is fundamental in organic chemistry for forming carbon-carbon bonds. youtube.com In the context of oxazolones, the reaction typically involves a stabilized enolate, which acts as the Michael donor, attacking the beta-carbon of a conjugated carbonyl compound, the Michael acceptor. youtube.com This process is a substitution reaction at the beta-carbon, not the alpha-carbon. youtube.com
Electrophilic Attack at C-2 and C-4 Positions
The chemistry of 5(4H)-oxazolones is characterized by their reactivity towards electrophiles. biointerfaceresearch.com While nucleophilic attack at the C-2 position can occur, reactions with electrophiles are more common at the C-4 position through the formation of a resonance-stabilized anion. biointerfaceresearch.com Less frequently, electrophilic attack can also happen at the C-2 position. biointerfaceresearch.com The specific positions of attack, C-2 and C-4, are considered crucial for the varied biological activities observed in oxazolone derivatives. sphinxsai.com
Racemization and Ionization Kinetics in Peptide Synthesis
The racemization of this compound is a critical consideration in peptide synthesis, as these molecules are recognized as intermediates in certain aminolysis reactions. nih.govacs.org The process is closely linked to the acidity of the alpha-proton and the polarity of the solvent, which influence the rates of ionization and ring-opening. acs.orgmdpi.com
Role of Alpha-Proton Acidity
The acidity of the α-proton in 5(4H)-oxazolones is described as anomalously high, with a pKa of approximately 9. acs.org This high acidity facilitates easy epimerization and rapid equilibration of enantiomers through an aromatic oxazole (B20620) enol intermediate. acs.org The acidity is influenced by the substituents on the oxazolone ring. For instance, oxazolones with β-disubstitution may exhibit increased acidity of the α-proton. acs.org The stability of the resulting conjugate base (enolate) is a key factor; for example, a β-diketone, which has an alpha-carbon flanked by two carbonyl groups, has a significantly lower pKa (around 9) because the negative charge on the conjugate base is stabilized by resonance over two oxygen atoms. youtube.comyoutube.com
Influence of Solvent Polarity on Ionization and Ring Opening Rates
Solvent polarity plays a significant role in the reactivity of oxazolones. mdpi.com The interaction between the chromophoric groups of the oxazolone and the solvent can be described by non-specific interactions like dipolarity and polarizability, as well as specific interactions such as hydrogen bonding. mdpi.com For some azulenyl-vinyl-oxazolones, a change in solvent polarity from a nonpolar solvent like dioxane to a polar solvent like dimethyl sulfoxide (B87167) (DMSO) results in a noticeable shift in the maximum absorption band to longer wavelengths, indicating a change in the electronic distribution within the molecule. mdpi.com This solvatochromism suggests that the polarity of the microenvironment can influence the electronic state and, by extension, the reactivity of the oxazolone ring. The reactivity of certain aromatic o-quinones, for instance, increases as solvent polarity decreases due to an inversion of triplet states. rsc.org While this is not directly about this compound, it illustrates the principle of how solvent polarity can dramatically affect reaction pathways.
Mechanism of Formation of Triazole Ring via Ring-Opening
The formation of a triazole ring from a this compound core is a significant transformation that proceeds through a sophisticated ring-opening mechanism. Research has demonstrated that (Z)-2-methyl-4-arylmethylene-5(4H)-oxazolones can react with hydrazide nucleophiles to yield 1,2,4-triazole-substituted (Z)-α-dehydroarylalanines as the primary products. clockss.org This reaction provides a novel pathway for constructing the triazole heterocycle.
The mechanism is initiated by the nucleophilic attack of the hydrazide on the oxazolone ring. The oxazolone structure presents multiple electrophilic sites susceptible to attack. clockss.org Specifically, a competitive reaction occurs between the nucleophilic addition to the endocyclic C=N double bond and the exocyclic C=O double bond. clockss.org
The proposed dominant pathway for triazole formation involves the following steps: clockss.org
Nucleophilic Addition: The hydrazino nitrogen of the hydrazide derivative preferentially attacks the C=N double bond of the oxazolone ring. This addition is reversible and leads to the formation of a key adduct intermediate (I).
Ring-Opening: The adduct (I) undergoes a ring-opening step through the cleavage of the C–O bond. This process results in the formation of an iminomethylamino intermediate (IV).
Intramolecular Cyclization: An intramolecular nucleophilic attack occurs where the iminomethyl nitrogen attacks the acyl carbonyl carbon. This step generates a tetrahedral intermediate (V).
Dehydration: The final step involves the dehydration of the tetrahedral intermediate (V), which leads to the formation of the stable, aromatic (Z)-isomer of the 1,2,4-triazole (B32235) ring.
A competing, minor reaction involves the hydrazide attacking the C=O double bond of the oxazolone ring, which leads to a different ring-opened product rather than the triazole. clockss.org The distribution between these pathways and the resulting product composition is influenced by steric and electronic factors of the substituents on both the oxazolone and the hydrazide, as well as the polarity of the solvent used. clockss.org
Research Findings on Substituent and Solvent Effects
Detailed studies have investigated how various factors influence the product distribution in the reaction between (Z)-2-methyl-4-arylmethylene-5(4H)-oxazolones and hydrazides. The yield of the major triazole product is dependent on the electronic nature of the aryl group on the oxazolone, the acyl group on the hydrazide, and the solvent polarity. clockss.org Computational calculations (MM2 and PM5) have supported the proposed mechanism where the triazole ring is constructed via the preferential nucleophilic addition to the C=N double bond. clockss.org
The table below summarizes the observed effects on the formation of the major triazole product, (Z)-2-(3-methyl-5-substituted-1,2,4-triazol-4-yl)-3-aryl-2-propenoic acids.
| Factor | Observation | Outcome on Triazole Formation |
| Aryl Substituent (on Oxazolone) | Electron-withdrawing groups on the arylmethylene moiety. | Enhances the electrophilicity of the C=N bond, favoring the nucleophilic attack required for triazole formation. |
| Acyl Substituent (on Hydrazide) | Steric hindrance in the acyl group of the hydrazide. | Can influence the regioselectivity of the attack, potentially altering the ratio of isomeric products. |
| Solvent Polarity | Increased solvent polarity. | Affects the stability of the intermediates and transition states, thereby influencing the product distribution. clockss.org |
Another related mechanism for generating a triazole precursor involves the reaction of oxazolones with azodicarboxylates. acs.org This reaction is proposed to proceed via an electrophilic attack of the oxazolone on the azodicarboxylate, forming a dipolar intermediate. This intermediate subsequently undergoes ring-opening to generate a nitrilium intermediate, which then cyclizes through a 5-endo-dig closure to yield a 1,2,4-triazoline. acs.org These triazolines can then be readily converted to the corresponding 1,2,4-triazoles. acs.org
Applications of 2 Methyl 5 4h Oxazolone in Organic Synthesis
Precursors for Alpha-Amino Acid and Peptide Synthesis
2-Methyl-5(4H)-oxazolone and its derivatives, often referred to as azlactones, are well-established precursors in the synthesis of α-amino acids and their derivatives. lookchem.comkoreascience.krresearchgate.net The reactivity of the oxazolone (B7731731) ring allows for nucleophilic opening, which serves as a key step in the formation of α,β-dehydroamino acid derivatives. These unsaturated amino acid derivatives are, in turn, crucial intermediates for accessing a variety of α-amino acids. csic.es
Synthesis of Non-Proteinogenic Alpha-Amino Acid Derivatives
The utility of this compound extends to the synthesis of non-proteinogenic α-amino acids, which are amino acids not naturally encoded in the genetic code. These unique amino acids are of significant interest in medicinal chemistry and drug development. The alcoholytic dynamic kinetic resolution of oxazol-5(4H)-ones has proven to be an important method for preparing a wide variety of enantiomerically enriched α-amino acid derivatives, including many that are non-proteinogenic. acs.orgacs.org For instance, research has demonstrated the synthesis of conformationally constrained hydroxy-α-amino acids, which are analogues of serine and phenylalanine, using a derivative of this compound as a starting material. unirioja.es This highlights the compound's role in creating structurally novel amino acids with potential biological activities. unirioja.es
Dynamic Kinetic Resolution in Amino Acid Derivatization
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials. In the context of this compound and its derivatives (azlactones), DKR is particularly effective for producing enantiomerically enriched α-amino acid derivatives. acs.orgacs.org This process takes advantage of the acidity of the α-proton on the oxazolone ring, which allows for easy epimerization and rapid equilibration of the enantiomers. acs.orgacs.org A chiral catalyst then selectively reacts with one enantiomer, leading to a high enantiomeric excess of the desired product. acs.orgacs.org Various catalysts, including transition metal complexes and small organic molecules, have been successfully employed in the DKR of oxazolones. acs.orgresearchgate.net
A notable example involves the use of a tetrapeptide to catalyze the methanolytic DKR of oxazol-5(4H)-ones. acs.orgacs.orgnih.gov This peptide-catalyzed process yields methyl ester products with high levels of enantioinduction, particularly for oxazolones with benzylic-type substituents. acs.orgacs.orgnih.gov
| Catalyst Type | Example | Application in DKR of Oxazolones | Reference |
| Peptide | Tetrapeptide | Catalyzes methanolytic DKR with high enantioinduction. | acs.orgacs.org |
| Organocatalyst | Thiourea-based | Efficient alcoholytic ring opening of azlactones. | ijsrp.org |
| Organocatalyst | Benzotetramisole (BTM) | Promotes DKR of azlactones for α-amino acid ester synthesis. | ijsrp.org |
Peptide-Catalyzed Conversions
Peptides themselves have emerged as effective catalysts for the conversion of racemic oxazol-5(4H)-ones into enantiomerically enriched α-amino acid derivatives. acs.orgacs.org Research has focused on the development and optimization of short peptides that can catalyze these transformations with high selectivity. acs.orgacs.orgnih.gov For example, a tetrapeptide was developed that catalyzes the dynamic kinetic resolution of various oxazolones through methanolysis, affording the corresponding α-amino acid methyl esters in high enantiomeric ratios. acs.orgacs.orgnih.gov The mechanism of this catalysis has been investigated through structural studies of the peptide, revealing the importance of its secondary structure in achieving high levels of stereocontrol. acs.org
Intermediates for Complex Organic Molecules
The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. lookchem.comcymitquimica.com Its structure provides a scaffold that can be elaborated through various chemical reactions. For instance, derivatives of this compound, such as 4-benzylidene-2-methyloxazol-5(4H)-one, serve as important intermediates in the production of biologically active compounds for the agrochemical industry. lookchem.com The versatility of the oxazolone ring allows for modifications that lead to a diverse range of molecular architectures. ontosight.ai
Building Blocks for Heterocyclic Systems
This compound is a versatile precursor for the synthesis of various other heterocyclic systems. lookchem.comresearchgate.net The oxazolone ring can undergo ring-opening and subsequent cyclization reactions to form new heterocyclic structures.
Synthesis of Oxazoles
One of the prominent applications of this compound and its derivatives is in the synthesis of oxazoles. rsc.org Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, and they are found in many biologically active natural products and pharmaceutical agents. The conversion of oxazolones to oxazoles often involves a Robinson-Gabriel type synthesis or related methodologies. For example, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles has been developed using oxazolone templates. rsc.org
Synthesis of Imidazolones and Imidazolines
This compound and its derivatives are pivotal starting materials for the synthesis of imidazolones and imidazolines, which are five-membered heterocyclic compounds containing nitrogen.
One common method involves the condensation of 4-substituted benzylidene-2-methyl-5-oxazolones with aromatic amines. For instance, the reaction of 2-methyl-4-(substituted benzylidene)-5-oxazolones with various aromatic amines in the presence of a zeolite catalyst in an ethanolic medium yields 1-(substituted phenyl)-2-methyl-4-(substituted benzylidene)-5-imidazolones. ijsrst.comijsrst.com The use of a zeolite catalyst has been shown to significantly reduce reaction times and improve the percentage yield of the final products. ijsrst.com
Another approach involves the reaction of 2-methyl-4-oxazolone derivatives with hydrazine (B178648) hydrate (B1144303). For example, 4-(4-chlorobenzylidene)-2-methyloxazol-5(4H)-one reacts with hydrazine hydrate in ethanol (B145695) to produce 1-amino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one. orientjchem.org This aminoimidazolinone can then be further reacted with aromatic aldehydes to form Schiff's bases. orientjchem.org
Furthermore, a multicomponent synthesis approach can be employed to create highly substituted and unsymmetrical imidazolines. This involves the reaction of an aldehyde and an amine to form an imine, which then reacts with an oxazolone, such as 2-phenyl-4-methyl-4H-oxazolin-5-one, in the presence of chlorotrimethylsilane (B32843) to yield imidazoline-4-carboxylic acids. scispace.com
The following table summarizes representative examples of imidazolone (B8795221) and imidazoline (B1206853) synthesis starting from this compound derivatives.
| Starting Oxazolone Derivative | Reagent(s) | Product | Catalyst/Conditions | Reference(s) |
| 2-Methyl-4-(substituted benzylidene)-5-oxazolone | Aromatic amines | 1-(Substituted phenyl)-2-methyl-4-(substituted benzylidene)-5-imidazolone | Zeolite, Ethanol, Reflux | ijsrst.comijsrst.com |
| 4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one | Hydrazine hydrate | 1-Amino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one | Ethanol, Reflux | orientjchem.org |
| 2-Phenyl-4-methyl-4H-oxazolin-5-one | Benzaldehyde, Benzylamine | dl-(3S, 4S)-1-Benzyl-4-methyl-2,5-diphenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | Chlorotrimethylsilane, Dichloromethane (B109758), Reflux | scispace.com |
Formation of Furanones
This compound derivatives can also serve as precursors for the synthesis of furanones, which are five-membered heterocyclic compounds containing an oxygen atom. A notable application is the synthesis of functionalized 2-alkylidenetetrahydro-5-furanones through a tandem alkylation and translactonization reaction of 5(4H)-oxazolones. acs.org
Additionally, studies have reported the synthesis of 4-furanone substituted coumarins. ijrbat.in While the primary focus of this research was on the resulting coumarin (B35378) derivatives, the synthesis involved the use of oxazolone analogs, highlighting the potential for this compound to be utilized in similar synthetic pathways to generate furanone-containing structures. The general strategy involves the reaction of a coumarin-4-carboxaldehyde with a substituted propionic acid in the presence of fused sodium acetate (B1210297). ijrbat.in
Detailed research findings on the direct conversion of this compound to furanones are an area of ongoing investigation.
Precursors for Quinoxalin-2(1H)-ones and Benzimidazoles
The versatility of this compound extends to the synthesis of fused heterocyclic systems like quinoxalin-2(1H)-ones and benzimidazoles.
Research has shown that derivatives of this compound can be used to construct these important bicyclic structures. For example, 4-(1H-Benzimidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one is a compound that incorporates a benzimidazole (B57391) moiety directly linked to the oxazolone ring. ontosight.ai The synthesis of such compounds typically involves multi-step reactions where the oxazolone ring is formed and the benzimidazole group is subsequently introduced. ontosight.ai
While direct synthetic routes from this compound to quinoxalin-2(1H)-ones are less commonly documented, the reactivity of the oxazolone ring provides a platform for its use as a synthon in the construction of such complex heterocyclic frameworks. The general principle involves the ring-opening of the oxazolone by a suitable nucleophile, followed by cyclization to form the desired fused ring system.
Construction of Alkaloid Skeletons
This compound and its analogs are valuable building blocks in the synthesis of alkaloid skeletons. asianjpr.combohrium.combiointerfaceresearch.com Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.
The application of oxazolones in this context often involves intramolecular Diels-Alder cycloaddition reactions. ajrconline.org N-substituted oxazolones containing a diene moiety can undergo this powerful ring-forming reaction to construct the complex polycyclic frameworks characteristic of many alkaloids. ajrconline.org For instance, this strategy has been successfully employed in the synthesis of (±)-2-epi-pumiliotoxin C. ajrconline.org The oxazolone serves as a dienophile, and upon cycloaddition, the resulting adduct can be further elaborated to afford the target alkaloid.
The ability to introduce various substituents onto the oxazolone ring provides a means to control the stereochemistry and functionality of the final alkaloid product. This makes this compound a key intermediate in the total synthesis of complex natural products.
Synthesis of Polyfunctional Compounds
The inherent reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of polyfunctional compounds. biointerfaceresearch.comrfppl.co.in These are molecules that possess multiple functional groups, which are often desirable in medicinal chemistry and materials science.
The chemistry of 5(4H)-oxazolones is dominated by their tendency to undergo ring-opening reactions when treated with nucleophiles. biointerfaceresearch.com This reactivity allows for the introduction of various functionalities. For example, reaction with amines leads to the formation of amides, while reaction with alcohols can produce esters.
Furthermore, the exocyclic double bond present in many 4-substituted-2-methyl-5(4H)-oxazolones provides another site for functionalization. This double bond can undergo various addition reactions, further increasing the molecular complexity and introducing new functional groups.
A notable example is the ring-opening of 4-bis(methylthio)methylene-2-phenyloxazol-5-one with nucleophiles, followed by a 5-endo cyclization of the resulting acyclic adducts to yield various oxazole (B20620) derivatives. ajrconline.org
Derivatization to Phenylpropenoic Acids
This compound derivatives can be converted to phenylpropenoic acids, also known as cinnamic acids. This transformation is a key step in various synthetic sequences.
The synthesis of β-methylphenylalanine isomers provides an example of this derivatization. The process can start from 5(4H)-oxazolones, which are then converted to methyl threo (or erythro)-2-benzamide-3-phenylbutanoates. researchgate.net These intermediates can be resolved and subsequently hydrolyzed to the desired β-methyl-substituted phenylpropenoic acid derivatives.
The conversion often involves the hydrolysis of the oxazolone ring. Under acidic conditions, the oxazolone can be hydrolyzed to the corresponding α-acylamino acrylic acid, which can then be further processed. For example, peptide amides can be hydrolyzed via the formation of a 1,3-oxazol-5(4H)-one intermediate to yield peptide acids. uzh.ch
Spectroscopic Characterization Methodologies for 2 Methyl 5 4h Oxazolone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Methyl-5(4H)-oxazolone derivatives, offering insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR spectra of this compound derivatives typically exhibit characteristic signals for the methyl group and any substituents on the oxazolone (B7731731) ring. For instance, in (Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone, the methyl protons appear as a singlet at δ 2.43 ppm. clockss.org Aromatic protons and the vinyl proton of the arylmethylene group resonate in the downfield region, typically between δ 7.0 and 8.8 ppm. clockss.org In the case of 2-[4-(dicyanomethylene-hydrazinyl)-phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one, the methoxy (B1213986) group protons present a singlet at 3.79 ppm, while the NH proton appears at a significantly downfield shift. biointerfaceresearch.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For (Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone, the methyl carbon is observed at δ 15.8 ppm, while the carbonyl carbon of the oxazolone ring appears at δ 167.8 ppm and the C=N carbon at δ 166.8 ppm. clockss.org The carbons of the arylmethylene and naphthyl groups resonate in the aromatic region (δ 122.8–133.6 ppm). clockss.org For N-Boc protected 1,2-oxazole derivatives, which share some structural similarities, the oxazole (B20620) ring carbons C-4, C-3, and C-5 are observed at approximately δ 108.3, 150.2, and 179.5 ppm, respectively. beilstein-journals.org
Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the spatial proximity of protons, which is crucial for establishing stereochemistry. jeol.com While specific NOESY data for this compound itself is not detailed in the provided results, the technique is fundamental in distinguishing between isomers and confirming conformations in related complex molecules. jeol.com For example, in the analysis of cyclobutane (B1203170) dimers of (Z)-4-aryliden-5(4H)-oxazolones, NMR spectroscopy, including NOESY, was essential for characterizing the four resulting isomers. csic.es
Interactive Data Table: NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone | 2.43 (s, 3H, CH₃), 7.54-8.75 (m, Ar-H & C=CH) clockss.org | 15.8 (CH₃), 122.8-133.6 (Aromatic & C=C), 166.8 (C=N), 167.8 (C=O) clockss.org |
| 4-(4-Methoxybenzylidene)-2-[4-(4-methylbenzylideneamino)-phenyl]-oxazol-5(4H)-one | 3.78 (s, 3H, OCH₃), 7.20-8.35 (m, Ar-H, C=CH & N=CH) biointerfaceresearch.com | Not explicitly provided. |
| (E)-4-Methyl-N-(2-(5-oxo-4-(thiophen-2-ylmethylene)-4,5-dihydrooxazol-2-yl)phenyl)benzenesulfonamide | 2.32 (s, 3H, CH₃), 7.24-7.50 (m, Ar-H & Thiophene-H) mdpi.com | Not explicitly provided. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound and its derivatives. The most prominent absorption bands are associated with the carbonyl group (C=O) and the imine group (C=N) of the oxazolone ring.
For saturated 5(4H)-oxazolones, the carbonyl group typically shows a strong absorption band around 1820 cm⁻¹, while the C=N stretching vibration is observed near 1660 cm⁻¹. biointerfaceresearch.com In unsaturated derivatives, such as (Z)-2-methyl-4-arylmethylene-5(4H)-oxazolones, these values are shifted. For (Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone, the IR spectrum shows characteristic peaks at 1760 cm⁻¹ (C=O) and 1650 cm⁻¹ (C=N). clockss.org Similarly, for 4-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, the C=O and C=N stretching vibrations are observed at 1799 cm⁻¹ and 1659 cm⁻¹, respectively. researchgate.net The presence of other functional groups, such as a nitrile (C≡N) in 2-[4-(dicyanomethylene-hydrazinyl)-phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one, gives rise to a distinct absorption at 2224 cm⁻¹. biointerfaceresearch.com
Interactive Data Table: IR Absorption Frequencies for this compound Derivatives
| Compound | C=O Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | Other Key Bands (cm⁻¹) |
| (Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone | 1760 clockss.org | 1650 clockss.org | 1260 clockss.org |
| 4-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | 1799 researchgate.net | 1659 researchgate.net | 1536 (NO₂), 1324 (C-N) researchgate.net |
| 2-[4-(dicyanomethylene-hydrazinyl)-phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one | 1788 biointerfaceresearch.com | Not explicitly provided. | 3226 (N-H), 2224 (C≡N) biointerfaceresearch.com |
| 4-(4-Methoxybenzylidene)-2-[4-(4-methylbenzylideneamino)-phenyl]-oxazol-5(4H)-one | 1761 biointerfaceresearch.com | 1646 biointerfaceresearch.com | - |
| (Z)-4-Benzylidene-2-methyl-5(4H)-oxazolone | - | - | Data available in NIST WebBook nist.gov |
Mass Spectrometry (EIMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. Both Electron Ionization Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.
In ESI-MS, which is a soft ionization technique, protonated molecules [M+H]⁺ are often observed. For example, in the analysis of α-benzamido methyl esters derived from oxazolones, the ESI spectrum showed the protonated molecule as the most abundant peak. csic.es ESI-MS has also been used to characterize imide- and formamide-derivatives of 2(3H)-benzoxazolinones, where [M-H]⁻ ions were analyzed in negative ion mode. semanticscholar.org
EIMS, a harder ionization technique, can lead to fragmentation of the molecule, providing structural information. The NIST Mass Spectrometry Data Center contains EIMS data for compounds like 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. nih.gov The fragmentation patterns can help in identifying the different components of the molecule. For instance, in the mass spectrometric characterization of unsaturated 5(4H)-oxazolones and their dehydroamino acid derivatives, the loss of methanol (B129727) from the protonated molecule was observed, indicating a retrosynthetic process. csic.es
Interactive Data Table: Mass Spectrometry Data for this compound and Derivatives
| Compound | Ionization Method | Observed m/z |
| This compound | GC-MS | Data available in PubChem nih.gov |
| 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | EIMS | 187 (M⁺), 117 nih.gov |
| 2-({4-[1-(4-Chlorophenyl)methylidene]-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl}amino)-3-methyl-4(3H)-quinazolinone | MS | 457 (M+2), 455 (M⁺), 277, 249, 105, 91, 77 mdpi.com |
| 2-[(4-Cyclohexyliden-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)amino]-3-methyl-4(3H)-quinazolinone | MS | 413 (M⁺), 277, 105, 91, 77 mdpi.com |
| 2-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)benzoic acid | ESI-MS (-) | 297 ([M-H]⁻) semanticscholar.org |
Ultraviolet-Visible (UV-VIS) Spectroscopy
Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems present in many this compound derivatives. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents.
Oxazolone derivatives containing conjugated systems of furan (B31954) and/or benzene (B151609) rings exhibit absorption bands in the range of 350–450 nm, which are attributed to π–π* transitions. researchgate.net The absorption characteristics of some oxazol-5(4H)-ones are compatible with the emission of various light sources, making them suitable as sensitizers in photopolymerization reactions. researchgate.net For instance, a novel aromatic imine derivative, 2′-(1,4-phenylene)bis[4-[(4-methoxyphenyl)methylene]-5(4H)-oxazolone] (PBMBO), designed as a yellow colorant, demonstrated a molar extinction coefficient of 2.24 × 10⁴ L/mol·cm. researchgate.net The UV-Vis spectra of (Z)-2-phenyl-4-(phenylmethylene)-5(4H)-oxazolone is also available for reference. nist.gov
Interactive Data Table: UV-VIS Spectroscopic Data for this compound Derivatives
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, L/mol·cm) |
| Oxazol-5(4H)-ones with furan/benzene conjugation | Not specified | 350-450 researchgate.net | ~10,000 (log ε ~ 4) researchgate.net |
| 2′-(1,4-phenylene)bis[4-[(4-methoxyphenyl)methylene]-5(4H)-oxazolone] (PBMBO) | PGMEA | Not explicitly provided. | 2.24 × 10⁴ researchgate.net |
| Oxazolone Dye 1 | EtOAc | Not explicitly provided. | Not explicitly provided. researchgate.net |
| Oxazolone Dye 2 | EtOAc | Not explicitly provided. | Not explicitly provided. researchgate.net |
| Oxazolone Dye 3 | EtOAc | Not explicitly provided. | Not explicitly provided. researchgate.net |
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for confirming the empirical formula of newly synthesized this compound derivatives. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula.
For (Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone (C₁₅H₁₁NO₂), the calculated elemental composition is C, 75.94%; H, 4.67%; N, 5.90%. The found values were C, 75.90%; H, 4.57%; N, 6.19%, which are in close agreement. clockss.org Similarly, for 4-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one (C₁₆H₉ClN₂O₄), the calculated values were C, 58.46%; H, 2.76%; N, 8.52%, and the found values were C, 58.41%; H, 2.77%; N, 8.50%. researchgate.net These analyses are routinely performed for novel compounds to validate their proposed structures. mdpi.commdpi.com
Interactive Data Table: Elemental Analysis Data for this compound Derivatives
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| (Z)-2-Methyl-4-(1-naphthylmethylene)-5(4H)-oxazolone | C₁₅H₁₁NO₂ | C: 75.94, H: 4.67, N: 5.90 clockss.org | C: 75.90, H: 4.57, N: 6.19 clockss.org |
| 4-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | C₁₆H₉ClN₂O₄ | C: 58.46, H: 2.76, N: 8.52 researchgate.net | C: 58.41, H: 2.77, N: 8.50 researchgate.net |
| 2-({4-[1-(4-Chlorophenyl)methylidene]-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl}amino)-3-methyl-4(3H)-quinazolinone | C₂₅H₁₈ClN₅O₂ | Not explicitly provided. | C: 69.09, H: 4.51, N: 15.43 (for a related compound) mdpi.com |
| (E)-4-Methyl-N-(2-(5-oxo-4-(thiophen-2-ylmethylene)-4,5-dihydrooxazol-2-yl)phenyl)benzenesulfonamide | C₂₀H₁₆N₄O₃S | C: 61.21, H: 4.11, N: 14.28 mdpi.com | C: 61.39, H: 4.17, N: 14.45 mdpi.com |
X-ray Crystallography for Structural Confirmation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique has been pivotal in confirming the structures of several this compound derivatives and related compounds.
The crystal structures of 2-alkoxy-5(4H)-oxazolones have been determined, revealing that the oxazolone ring geometry is comparable to that of 2-alkyl-5(4H)-oxazolones. cnr.itacs.org An interesting finding was that the bond distance from C-2 to the exocyclic oxygen atom is shorter than a typical C-O single bond, suggesting electron delocalization. cnr.it The structure of (Z)-4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone was confirmed by an X-ray crystallographic study, which also supported the retention of the Z-configuration in its derivatives. researchgate.net Furthermore, X-ray diffraction was used to determine the 3D structure of a peptide oxazol-5(4H)-one, providing insights into its molecular conformation. nih.gov The Crystallography Open Database also contains structural data for derivatives like (Z)-2-methyl-4-((4'-(1,2,2-triphenylvinyl)-[1,1'-biphenyl]-4-yl)methylene)oxazol-5(4H)-one. crystallography.net
Interactive Data Table: Crystallographic Data for a this compound Derivative
| Compound | (Z)-2-methyl-4-((4'-(1,2,2-triphenylvinyl)-[1,1'-biphenyl]-4-yl)methylene)oxazol-5(4H)-one crystallography.net |
| Formula | C₃₇H₂₇NO₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Cell Length a (Å) | 27.923 |
| Cell Length b (Å) | 11.5399 |
| Cell Length c (Å) | 17.5406 |
| Cell Angle α (°) | 90 |
| Cell Angle β (°) | 102.171 |
| Cell Angle γ (°) | 90 |
| Cell Volume (ų) | 5525 |
Theoretical and Computational Studies of 2 Methyl 5 4h Oxazolone
Molecular Orbital Programs (e.g., MOPAC) and Quantum Chemical Calculations (e.g., AM1, B3LYP/6-31++G(d,p))
A range of molecular orbital programs and quantum chemical methods have been utilized to model 2-methyl-5(4H)-oxazolone and its derivatives. The choice of method often depends on the desired balance between computational cost and accuracy.
Semi-empirical methods, such as AM1, available in programs like MOPAC, have been used to estimate ground-state properties, including dipole moments and other physicochemical characteristics. researchgate.net However, for more detailed and accurate descriptions of electronic structure and energy, Density Functional Theory (DFT) is more commonly employed. The Gaussian suite of programs is frequently used for these calculations. dergipark.org.tr
The B3LYP functional is a popular choice within the DFT framework, often paired with various basis sets such as 3-21G, 6-311G(d,p), and 6-31+G(d,p), to optimize molecular geometries and calculate a variety of properties. dergipark.org.trrsc.orgresearchgate.net These calculations are fundamental for determining Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and other parameters that govern the molecule's behavior. dergipark.org.trrsc.org For instance, multireference configuration interaction studies have been performed on this compound to investigate its mesoionic character. lookchem.com
Table 1: Summary of Computational Methods and Their Applications for Oxazolones
| Program/Method | Basis Set | Application | Reference(s) |
|---|---|---|---|
| MOPAC (AM1) | N/A | Estimation of ground-state dipole moments and physicochemical properties. | researchgate.net |
| Gaussian 09 (DFT) | B3LYP/3-21G | Calculation of HOMO-LUMO energies and global reactivity parameters. | rsc.org |
| Gaussian 09W (DFT) | B3LYP/6-311G(d,p) | Optimization of molecular structure; calculation of HOMO, LUMO, and MEP. | dergipark.org.tr |
| DFT | B3LYP/6-31+G(d,p) | Assessment of dipole moment changes between ground and excited states. | researchgate.net |
Geometric and Energetic Characteristics of Reaction Pathways
Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving oxazolones. These studies help in understanding the geometric changes and energy requirements associated with reaction pathways.
Computational analyses have been conducted to determine the reaction and activation free energies for critical reactions like the ring-opening of the oxazolone (B7731731) core. lookchem.com Such calculations provide insight into the feasibility and kinetics of a given transformation. For example, DFT calculations have been used to confirm the mechanism of the regioselective orthopalladation of (Z)-2-aryl-4-arylidene-5(4H)-oxazolones. acs.org These studies revealed that the formation of a six-membered palladacycle is favored from both a kinetic and thermodynamic standpoint. acs.org The calculations also successfully accounted for the influence of the medium's acidity on the reaction rate. acs.org Similarly, theoretical calculations have been applied to study the mechanism of the oxazolone ring-opening reaction when attacked by nucleophiles like n-butylamine. researchgate.net
Studies on Reaction Mechanisms
Computational methods provide a window into the step-by-step processes of chemical reactions, elucidating the roles of intermediates and transition states. For oxazolones, these studies have clarified several important mechanisms.
Nucleophilic Ring Opening : Theoretical calculations support a mechanism for the reaction between 4-benzylidene-2-methyl-5-oxazolone and amines, where Lewis acid activation of the carbonyl group enhances the electrophilic character of the β-carbon, facilitating a nucleophilic attack that leads to the opening of the oxazolone ring. researchgate.net
C–H Bond Activation : The mechanism for the orthopalladation of arylidene-oxazolones has been detailed using DFT. acs.org The process is understood to involve C–H agostic precoordination followed by a proton abstraction step. acs.org
Dynamic Kinetic Resolution (DKR) : The DKR of oxazolones, a key method for producing enantiomerically enriched α-amino acids, proceeds via facile epimerization. acs.org This rapid equilibration of enantiomers occurs through an aromatic oxazole (B20620) enol intermediate, a process whose energetics and mechanism can be explored computationally. acs.org
Conformation and Stability Analysis
DFT calculations have been used to obtain the optimized structure of oxazolone derivatives. dergipark.org.tr In one study of a thiophene-containing oxazol-5-one, the molecule was found to be nearly coplanar. dergipark.org.tr The theoretical geometric parameters obtained from these calculations in the gaseous phase are generally in good agreement with experimental data from single-crystal X-ray diffraction in the solid state, with minor deviations attributed to the different physical states. dergipark.org.tr
Table 2: Comparison of Selected Experimental and Theoretical Geometric Parameters for an Oxazol-5-one Derivative Data adapted from a study on (Z)-2-(p-tolyl)-4-(2-thienylmethylene)oxazol-5(4H)-one.
| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (DFT/B3LYP) | Difference | Reference |
|---|---|---|---|---|---|
| Bond Length (Å) | S1–C2 | 1.701 | 1.738 | 0.037 | dergipark.org.tr |
| Bond Angle (°) | O1–C7–O2 | 119.53 | 118.066 | 1.464 | dergipark.org.tr |
Stability is often analyzed using Frontier Molecular Orbital (FMO) theory. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. dergipark.org.tr A smaller energy gap suggests that a molecule is more polarizable, less stable, and more reactive. dergipark.org.tr For one oxazol-5-one derivative, this gap was calculated to be 3.471 eV, indicating a reactive molecule. dergipark.org.tr
Prediction of Spectroscopic Properties
While experimental techniques like NMR and IR spectroscopy are essential for structural elucidation, computational chemistry offers a powerful method for predicting these spectra. Quantum chemical calculations can determine theoretical vibrational frequencies (IR) and nuclear magnetic shielding constants (NMR).
These predicted spectra are frequently compared with experimental results to confirm the proposed structure of a synthesized compound. rsc.orgmdpi.com For instance, the calculated vibrational frequencies from a DFT optimization can be correlated with the peaks in an experimental FT-IR spectrum. Similarly, predicted NMR chemical shifts can help in the assignment of signals in ¹H and ¹³C NMR spectra. This synergy between theoretical prediction and experimental observation is a cornerstone of modern chemical characterization. dergipark.org.trrsc.org
In Silico Methodologies for Biological Activity Prediction
In silico methods are increasingly used in drug discovery to predict the biological activity of compounds before their synthesis, saving time and resources. These computational techniques are widely applied to oxazolone derivatives to screen for potential therapeutic properties. rsc.orgbohrium.com For example, computational tools can be used for ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, which help to identify derivatives with favorable drug-like properties and minimal toxicity. bohrium.com
Molecular docking is a prominent in silico technique used to predict how a small molecule (ligand), such as an oxazolone derivative, binds to the active site of a macromolecular target, typically a protein or enzyme. bohrium.com This method provides crucial information about the binding affinity, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.
Docking studies have been instrumental in exploring the potential mechanisms of action for various oxazolone derivatives. By predicting their binding modes, researchers can rationalize observed biological activities and design more potent compounds.
Table 3: Examples of Molecular Docking Studies on Oxazolone Derivatives
| Target Protein/Enzyme | Biological Context | Key Findings from Docking | Reference(s) |
|---|---|---|---|
| Human Acetylcholinesterase (hAChE) | Alzheimer's Disease | Oxazolones bind via non-covalent interactions within the active site. | nih.gov |
| COX-1, COX-2, TRPA1, TRPV1 | Pain and Inflammation | Unlikely inhibition of COX-2, but high binding affinities for TRPA1 and TRPV1 receptors were predicted. | nih.gov |
| Penicillin-binding protein 2a (MRSA) | Bacterial Infection | A derivative showed minimum binding energy and strong affinity, suggesting antibacterial potential. | rsc.org |
| C14α-demethylase (CYP51) (C. albicans) | Fungal Infection | A derivative showed strong affinity, indicating potential as an antifungal agent. | rsc.org |
| 7JKZ and 6YID proteins | Cancer | Docking was used to explore interactions within the active binding sites to understand anticancer potential. | bohrium.com |
These computational predictions provide a rational basis for the synthesis and biological evaluation of new oxazolone-based compounds, guiding the search for novel therapeutic agents. nih.gov
Structure-Activity Relationships (SAR) Analysis
The biological activity of derivatives based on the this compound scaffold is significantly influenced by the nature and position of various substituents. Structure-Activity Relationship (SAR) studies have revealed that modifications, particularly at the C-2, C-4, and C-5 positions of the oxazolone ring, can modulate the pharmacological profile, leading to a wide spectrum of activities including antibacterial, anti-inflammatory, anticancer, and enzyme inhibition. ajrconline.orgbohrium.com
The reactivity of the oxazolone ring, especially the exocyclic double bond often introduced at the C-4 position, serves as a crucial anchor for creating diverse derivatives. mdpi.com This position is a common site for substitution with aryl or alkylidene groups, which profoundly impacts the compound's efficacy. For instance, in a series of 4-substituted-2-phenyloxazol-5(4H)-ones, the replacement of a phenyl group with a thienyl group at the C-4 position was found to alter biological activity. nih.gov Specifically, the presence of a cinnamyol residue at the C-4 position of a 2-methyl-1,3-oxazol-5(4H)-one scaffold yielded a potent tyrosinase inhibitor. ajrconline.org In the context of antibacterial agents, 4-substituted aryl 2,4-substituted phenoxymethyl (B101242) 4-oxazol-5-ones demonstrated notable activity against Xanthomonas citri, while other derivatives showed efficacy against E. coli. ajrconline.org Further investigation into 4-substituted benzylidene-2-(phenoxymethyl)oxazol-5(4H)-ones revealed that a compound featuring a 3,4,5-trimethoxy substitution on the benzylidene ring at C-4 exhibited the highest antibacterial activity, a finding supported by in silico docking studies. innovareacademics.in
The substituent at the C-2 position is also a key determinant of biological action. bohrium.com The 2-methyloxazol-5(4H)-one core itself has been identified as a critical fragment for developing selective monoacylglycerol lipase (B570770) (MAGL) inhibitors. tandfonline.com
Modifications involving the broader diaryloxazolone structure have been explored for anti-inflammatory properties, specifically as cyclooxygenase-2 (COX-2) inhibitors. In a series of 3,4-diaryloxazolones, replacing a methyl sulfone group on the 4-phenyl ring with a sulfonamide moiety resulted in compounds with superior in vivo anti-inflammatory effects. researchgate.net Interestingly, the introduction of a methyl group at the C-5 position of the oxazolone ring in this sulfonamide series led to highly selective COX-2 inhibitors, although this came at the cost of decreased in vivo activity. researchgate.net
Anticancer activity has also been a focus of SAR studies. A series of 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs were synthesized and screened, demonstrating the potential of this scaffold in oncology research. bohrium.com
| Position of Substitution | Substituent/Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| C-4 | Cinnamyol residue | Potent tyrosinase inhibition | ajrconline.org |
| C-4 (Benzylidene ring) | 3,4,5-trimethoxy group | High antibacterial activity | innovareacademics.in |
| C-4 (Aryl ring) | Replacement of Phenyl with Thienyl group | Reduced anti-inflammatory/antioxidant activity | nih.gov |
| C-2 | Methyl group (as part of the core scaffold) | Key for selective MAGL inhibition | tandfonline.com |
| C-5 | Introduction of a methyl group | Increased COX-2 selectivity, but decreased in vivo activity | researchgate.net |
| 4-Phenyl ring | Replacement of methyl sulfone with sulfonamide | Superior in vivo anti-inflammatory properties | researchgate.net |
Quantitative Structure Activity Relationship (QSAR) Results
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activities, offering predictive insights for designing new, more potent molecules. Several QSAR analyses have been performed on oxazolone derivatives to elucidate the structural requirements for various pharmacological effects. nih.gov
A notable QSAR study was conducted on a series of 3,4-diaryloxazolones to understand their cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.net The analysis resulted in a statistically significant QSAR equation with a high correlation coefficient (r = 0.957) and squared correlation coefficient (r² = 0.915). The model's predictive power was validated, showing a validated r² (q²) of 0.642. This study revealed that the presence of hydrogen bond donor groups at position 4 enhances the inhibitory activity, whereas electron-withdrawing groups at position 2 are detrimental to activity. researchgate.net
In the realm of antibacterial agents, a QSAR study was performed on 4-arylmethylidene-2-methyloxazol-5(4H)-ones. ajol.info This research established a good correlation between the antibacterial activity of the compounds and their calculated quantum chemical descriptors. ajol.info Another study focused on imidazoquinazoline derivatives synthesized from oxazolone precursors, yielding a well-predictive and statistically significant 2D-QSAR model for their antitumor activity against a human mammary carcinoma cell line (MCF7). nih.gov
Furthermore, 3D-QSAR studies using methods like molecular field analysis (MFA) have been applied to related heterocyclic compounds, indicating that steric and electrostatic interactions play crucial roles in determining biological activity. ijpsdronline.com For instance, a 3D-QSAR model for oxadiazole derivatives as antiproliferative agents showed a high correlation (r² = 0.8713) and predictive ability (pred_r² = 0.8109), highlighting the importance of steric (S_1278, S_751) and electrostatic (E_307) fields in activity. ijpsdronline.com While not directly on this compound, these findings suggest that similar descriptors are likely to be important for the activity of oxazolone derivatives.
| Compound Series | Biological Activity | Model Type | Key Statistical Parameters | Important Descriptors/Findings | Reference |
|---|---|---|---|---|---|
| 3,4-Diaryloxazolones | COX-2 Inhibition | 2D-QSAR | r = 0.957; r² = 0.915; q² = 0.642 | Hydrogen bond donors at C-4 enhance activity; electron-withdrawing groups at C-2 reduce activity. | researchgate.net |
| Imidazoquinazoline derivatives (from oxazolones) | Antitumor (MCF7) | 2D-QSAR | Statistically significant and cross-validated model | Model helps to explore potent compounds. | nih.gov |
| 4-Arylmethylidene-2-methyloxazol-5(4H)-ones | Antibacterial | QSAR | Good correlation observed | Activity correlated with quantum chemical descriptors. | ajol.info |
| Oxadiazole derivatives | Antiproliferative | 3D-QSAR (PLSR) | r² = 0.8713; q² = 0.7445; pred_r² = 0.8109 | Steric (S_1278, S_751) and electrostatic (E_307) interactions are important. | ijpsdronline.com |
Biological and Biomedical Research Applications Excluding Prohibited Elements
Antimicrobial Activity Studies
Derivatives of 2-Methyl-5(4H)-oxazolone have been the subject of extensive research for their potential as antimicrobial agents. farmaciajournal.comnih.govbohrium.com These compounds have shown inhibitory effects against a variety of pathogenic microorganisms.
Antibacterial Effects Against Specific Pathogens (e.g., E. coli, S. aureus, S. typhi)
The antibacterial properties of this compound derivatives have been evaluated against several key pathogens. For instance, certain synthesized derivatives have demonstrated notable activity against Escherichia coli, Staphylococcus aureus, and Salmonella typhi. researchgate.netresearchgate.net
One study reported that a series of 4-aryl methylidene-2-phenyl/methyl-5-(4H)-oxazolone derivatives were synthesized and screened for their antibacterial activity. researchgate.net Compound (2) in this study, a derivative of this compound, exhibited excellent activity against S. aureus with a 16 mm zone of inhibition (80% inhibition) and against S. typhi with a zone of inhibition over 24 mm (70% inhibition). researchgate.net Another compound, compound (6), was the most active against E. coli, showing a 20 mm zone of inhibition (80% inhibition). researchgate.net
Furthermore, novel 5(4H)-oxazolone-based sulfonamides have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov These compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, the introduction of a 2-furyl moiety led to a two-fold increase in activity against Staphylococcus aureus, Staphylococcus epidermidis, and Micrococcus spp. nih.gov
Below is a table summarizing the antibacterial activity of selected this compound derivatives.
| Compound/Derivative | Pathogen | Activity | Reference |
| 4-aryl methylidene-2-methyl-5-(4H)-oxazolone (Cmpd 2) | S. aureus | 16 mm inhibition (80%) | researchgate.net |
| 4-aryl methylidene-2-methyl-5-(4H)-oxazolone (Cmpd 2) | S. typhi | >24 mm inhibition (70%) | researchgate.net |
| 4-aryl methylidene-2-methyl-5-(4H)-oxazolone (Cmpd 6) | E. coli | 20 mm inhibition (80%) | researchgate.net |
| 5(4H)-oxazolone-based sulfonamide with 2-furyl moiety | S. aureus | 2-fold increase in activity | nih.gov |
| 5(4H)-oxazolone-based sulfonamide with 2-furyl moiety | S. epidermidis | 2-fold increase in activity | nih.gov |
| 5(4H)-oxazolone-based sulfonamide with 2-furyl moiety | Micrococcus spp. | 2-fold increase in activity | nih.gov |
Anti-inflammatory and Analgesic Research
The potential of this compound derivatives as anti-inflammatory and analgesic agents has been a significant area of investigation. farmaciajournal.comnih.govajrconline.org
Inhibition of Inflammatory Pathways (e.g., COX, LOX)
Several studies have focused on the ability of these compounds to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The arachidonic acid cascade, which involves these enzymes, leads to the production of pro-inflammatory mediators. nih.gov
Derivatives of this compound have been shown to be potent inhibitors of lipoxygenase. nih.gov For example, one study identified a bisbenzamide derivative as a potent lipoxygenase inhibitor with an IC50 of 41 μM. nih.gov Another study highlighted that certain oxazolone (B7731731) derivatives can inhibit enzymes involved in inflammatory pathways like COX. Some oxazolone derivatives have been found to exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov
Carrageenan-Induced Paw Edema (CPE) Inhibition
The carrageenan-induced paw edema model is a standard in vivo test to screen for anti-inflammatory activity. Several this compound derivatives have demonstrated significant inhibition of paw edema in this model. For example, a study on newly synthesized oxazolone and imidazole (B134444) derivatives showed a pronounced reduction in paw volume displacement up to 5 hours after carrageenan injection. nih.gov One particular oxazolone derivative, (Z)-4-(4-((3-nitrobenzyl)oxy)benzylidene)-2-phenyloxazol-5(4H)-one (N-A), was found to be the most effective in reducing inflammation. nih.gov
Nociception Studies
Research has also explored the analgesic, or pain-relieving, potential of these compounds through nociception studies. Tests such as the writhing test and hot plate test in mice have been used to evaluate these effects. nih.gov Some derivatives have shown promising analgesic activity, with one study indicating that an oxazolone containing a methoxy (B1213986) group was the most active in the writhing test. nih.gov Another study found that a specific benzamide (B126) derivative inhibited nociception more effectively than another related compound. nih.gov
Antioxidant Potential and Lipid Peroxidation Inhibition
The antioxidant properties of this compound derivatives have been investigated, with a focus on their ability to inhibit lipid peroxidation. nih.govresearchgate.netturkjps.org Lipid peroxidation is a key process in cellular injury.
Studies have shown that certain oxazolone derivatives strongly inhibit lipid peroxidation. nih.gov In one study, four oxazolone derivatives exhibited an average inhibition of 86.5%. nih.gov Another study on new oxazole-5(4H)-one derivatives found that one compound, in particular, displayed significant antioxidant activity by inhibiting microsomal EROD activity by 89%, which was better than the specific inhibitor caffeine (B1668208) (85%). researchgate.netturkjps.orgnih.gov
The table below presents data on the lipid peroxidation inhibition by selected oxazolone derivatives.
| Compound/Derivative | Inhibition of Lipid Peroxidation | Reference |
| Oxazolones 2a and 2c | Strong inhibition | nih.gov |
| Oxazolones 2b and 2d | Average inhibition of 86.5% | nih.gov |
| Compound E3 | 89% inhibition of microsomal EROD activity | researchgate.netturkjps.orgnih.gov |
DPPH Method for Antioxidant Activity
The antioxidant potential of oxazolone derivatives has been investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, which is indicative of its antioxidant activity. researchgate.net In the presence of an antioxidant, the vibrant purple color of the DPPH radical diminishes to a yellow color, a change that can be measured spectrophotometrically. researchgate.net
Studies on various 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives have demonstrated their potential as antioxidants. For instance, compounds M3 and M5 from one study showed significant antioxidant activity, with 88% and 85.7% inhibition, respectively, at a concentration of 40 µg/mL, surpassing the activity of the standard antioxidant, ascorbic acid. scispace.com Another study also reported the evaluation of the antioxidant activity of a hydroxyl-containing oxazolone derivative using the DPPH method. researchgate.net While these studies highlight the antioxidant capacity of the oxazolone scaffold, specific DPPH assay results for the parent compound, this compound, are not extensively detailed in the reviewed literature. The focus has primarily been on its substituted derivatives.
Effects on Hepatic Cytochrome P450-Dependent EROD Enzyme
The influence of oxazolone derivatives on hepatic cytochrome P450 enzymes has been a subject of investigation. Specifically, the 7-ethoxyresorufin-O-deethylase (EROD) assay is utilized to determine the activity of the cytochrome P450 1A (CYP1A) subfamily. nih.gov Inhibition or induction of these enzymes can have significant implications in drug metabolism and toxicology.
Research involving a series of synthesized 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives (E1-E10) explored their impact on rat hepatic microsomal EROD activity in vitro. researchgate.netturkjps.orgnih.gov Among the tested compounds, derivative E3, identified as 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on, demonstrated the most potent inhibitory effect on microsomal EROD activity, with an 89% inhibition at a concentration of 10⁻³ M. researchgate.netturkjps.orgnih.gov This level of inhibition was found to be comparable to, and even slightly better than, that of the known CYP1A inhibitor caffeine, which showed 85% inhibition under the same conditions. researchgate.netturkjps.org These findings suggest that the oxazolone scaffold can be a basis for developing potent inhibitors of hepatic cytochrome P450 enzymes. turkjps.org
Table 1: Inhibition of Hepatic Cytochrome P450-Dependent EROD Enzyme by an Oxazolone Derivative
| Compound | Concentration (M) | % Inhibition of EROD Activity | Reference |
|---|---|---|---|
| E3 (4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on) | 10⁻³ | 89% | researchgate.netturkjps.orgnih.gov |
| Caffeine (Standard Inhibitor) | 10⁻³ | 85% | researchgate.netturkjps.org |
Immunomodulatory Properties
Derivatives of this compound have been shown to possess significant immunomodulatory properties, affecting various functions of the immune system.
Phagocyte Chemiluminescence and Neutrophil Chemotaxis
The innate immune response, which involves phagocytic cells like neutrophils, is a critical line of defense. The respiratory burst in phagocytes, a process that generates reactive oxygen species to kill pathogens, can be measured by chemiluminescence. Neutrophil chemotaxis, the directed movement of neutrophils towards a chemical stimulus, is also a key aspect of the inflammatory response.
In a study that synthesized eleven oxazolone derivatives, three compounds were selected for screening of their immunomodulatory effects. nih.govresearchgate.net Among these, 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one (compound 13) was identified as a potent immunomodulator. nih.gov This finding indicates that derivatives of 2-methyl-oxazolone can influence critical functions of phagocytic cells. ajrconline.org
T-Cell Proliferation and Cytokine Production
The adaptive immune response is mediated by lymphocytes, such as T-cells. The proliferation of T-cells and the production of cytokines are central to orchestrating an effective immune response. The same study that investigated phagocytic function also examined the effects of oxazolone derivatives on T-cell proliferation and cytokine production by mononuclear cells. nih.govresearchgate.net The derivative 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one (compound 13) was found to be the most potent immunomodulator in the series, suggesting its influence extends to the adaptive immune system. nih.govacs.org
Enzyme Inhibition Studies (e.g., Tyrosinase, Urease, MAGL)
The this compound scaffold has been a template for the development of various enzyme inhibitors.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating pigmentation disorders. A study of seventeen synthesized oxazolone derivatives revealed excellent in vitro tyrosinase inhibitory properties, with IC50 values ranging from 1.23 ± 0.37 to 17.73 ± 2.69 µM. nih.govresearchgate.net For comparison, the standard inhibitors L-mimosine and kojic acid have IC50 values of 3.68 ± 0.02 and 16.67 ± 0.52 µM, respectively. nih.gov The most active compound was (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one (compound 7), with an IC50 of 1.23 ± 0.37 µM. nih.govresearchgate.net This highlights the importance of substitutions at the C-2 and C-4 positions for potent tyrosinase inhibition. nih.gov
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. Research has shown that certain oxazolone derivatives possess urease inhibitory activity. researchgate.net For example, 4-(3,5-Dibromo-4-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one was identified as a potent urease inhibitor against jack bean urease, with an IC50 of 65.3 µM and 82.5% inhibition. researchgate.net
Monoacylglycerol Lipase (B570770) (MAGL): MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). tandfonline.com Inhibition of MAGL is a therapeutic strategy for various conditions, including pain, inflammation, and neurodegenerative diseases. tandfonline.comtandfonline.com Several studies have identified 4-aryliden-2-methyloxazol-5(4H)-one derivatives as selective and reversible MAGL inhibitors. tandfonline.comnih.gov One such derivative, a para-fluoro compound (16b), exhibited a 69-fold selectivity for MAGL over the related enzyme FAAH, with an IC50 of 1.6 µM for MAGL and 111 µM for FAAH. tandfonline.comnih.gov Another study on terphenyl-2-methyloxazol-5(4H)-one derivatives identified a potent reversible MAGL inhibitor (compound 20b) with an IC50 of 348 nM. tandfonline.comsemanticscholar.org
Table 2: Enzyme Inhibition by this compound Derivatives
| Enzyme | Derivative | IC50 Value | Reference |
|---|---|---|---|
| Tyrosinase | (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one | 1.23 ± 0.37 µM | nih.govresearchgate.net |
| Urease | 4-(3,5-Dibromo-4-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one | 65.3 µM | researchgate.net |
| MAGL | 4-Aryliden-2-methyloxazol-5(4H)-one derivative (16b) | 1.6 µM | tandfonline.comnih.gov |
| MAGL | Terphenyl-2-methyloxazol-5(4H)-one derivative (20b) | 348 nM | tandfonline.comsemanticscholar.org |
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Several reviews have highlighted the anti-angiogenic potential of oxazolone derivatives. scispace.comajrconline.orgnih.govbiointerfaceresearch.com The ability of these compounds to interfere with the formation of new blood vessels makes them promising candidates for further investigation in the development of novel anticancer agents. nih.gov While the general class of oxazolones is recognized for this activity, specific studies focusing solely on the anti-angiogenic properties of the parent compound this compound are less common, with research tending to focus on its more complex derivatives.
Research as Biosensors and Photosensitive Compositions
Oxazolone derivatives are recognized for their potential use in the development of biosensors and photosensitive compositions. biointerfaceresearch.comajrconline.org These applications leverage the photophysical and photochemical properties of the oxazolone ring. ajrconline.org They have been investigated as synthons for creating biosensors, including those for detecting acetylcholine (B1216132) inhibitors, and as components in photosensitive devices for proteins. biointerfaceresearch.combiointerfaceresearch.com The electron-rich structure of oxazolones contributes to their utility in semiconductor devices and as electrophotographic photoreceptors. ajrconline.org
Applications in Medicinal Chemistry
The this compound structure is a prominent scaffold in medicinal chemistry and drug discovery. ontosight.aiturkjps.org Its derivatives have been synthesized and evaluated for a multitude of pharmacological effects. biointerfaceresearch.combohrium.com The versatility of the oxazolone ring allows it to act as a crucial intermediate in the synthesis of complex organic molecules and various biologically active compounds, including amino acids and peptides. lookchem.combiointerfaceresearch.comajrconline.org The biological activity of these derivatives can be significantly influenced by substitutions at the C-2 and C-4 positions of the oxazolone ring. bohrium.comajrconline.org
This compound and its derivatives are valuable building blocks in the development of new pharmaceutical agents. lookchem.com The core structure is a key intermediate for synthesizing a range of compounds with therapeutic potential. lookchem.combiointerfaceresearch.com For instance, the 4-aryliden-2-methyloxazol-5(4H)-one scaffold has been identified as a promising starting point for developing selective enzyme inhibitors. tandfonline.comnih.gov The ability to modify the oxazolone ring through various chemical reactions enables the creation of libraries of compounds for screening and development of new drugs. nih.gov
Derivatives of this compound have demonstrated a broad spectrum of therapeutic activities. These compounds have been investigated for their potential as:
Antimicrobial agents: Certain derivatives have shown significant activity against various bacterial and fungal strains, including Escherichia coli, Bacillus subtilis, and Candida albicans. ajrconline.orgfarmaciajournal.com
Anti-inflammatory agents: Oxazolone derivatives have been evaluated for their anti-inflammatory properties. ontosight.aibohrium.comresearchgate.net
Anticancer agents: Research has highlighted the potential of these compounds to inhibit the proliferation of cancer cells and induce apoptosis. ontosight.ainih.gov
Analgesic agents: Studies have indicated that some derivatives possess significant analgesic effects. rjme.ro
Antioxidant agents: Certain oxazolone derivatives have been shown to inhibit lipid peroxidation. turkjps.orgnih.govturkjps.org
Anti-HIV agents: The oxazolone scaffold has been explored for the development of compounds with anti-HIV activity. biointerfaceresearch.comajrconline.org
The following table summarizes the therapeutic potential of selected this compound derivatives.
| Derivative Class | Therapeutic Application | Key Findings |
| 4-Aryliden-2-methyloxazol-5(4H)-ones | Anticancer, Enzyme Inhibition | A derivative, compound 16b , showed a 69-fold selectivity as a MAGL inhibitor over FAAH and exhibited antiproliferative activity in cancer cells. tandfonline.comnih.gov |
| 4-Arylmethylidene-2-phenyl-5-(4H)-oxazolones | Antibacterial | Compounds showed potent activity against Bacillus subtilis and Escherichia coli. ajrconline.org |
| 4-(substituted benzylidene)-2-p-tolyloxazole-5(4H)-on | Antioxidant | Compound E3 was a potent inhibitor of microsomal EROD activity (89% inhibition). turkjps.orgturkjps.org |
| Diaryl-sulfone containing oxazol-5(4H)-ones | Analgesic | A derivative with a methoxy group was identified as the most active in the writhing test for analgesic activity. rjme.ro |
Investigating Mechanisms of Biological Activity
The biological effects of this compound derivatives are attributed to their interactions with various biochemical pathways. The mechanism of action often involves the binding of the oxazolone compound to specific molecular targets like enzymes and receptors, thereby modulating their activity. The oxazole (B20620) ring and the substituents attached to it play a crucial role in these interactions.
Research into the mechanisms of action of this compound derivatives has identified several molecular targets and pathways. The benzylidene group present in many active derivatives can form interactions with biological targets, leading to the inhibition or activation of specific pathways. Molecular docking simulations have been employed to predict the binding of these compounds to targets involved in pain and inflammation, such as cyclooxygenase (COX) enzymes and transient receptor potential (TRP) channels. rjme.ro For instance, some derivatives are believed to exert their effects by interacting with enzymes and receptors, although the exact targets are still under investigation.
A key mechanism of action for many this compound derivatives is enzyme inhibition. nih.gov The oxazolone scaffold has been successfully utilized to design potent and selective inhibitors for various enzymes.
Monoacylglycerol Lipase (MAGL) Inhibition: The 4-aryliden-2-methyloxazol-5(4H)-one scaffold has been identified as a basis for developing selective and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. tandfonline.comnih.gov The integrity of the oxazolone ring was found to be crucial for this inhibitory activity. tandfonline.com
Tyrosinase Inhibition: Certain oxazolone derivatives have been reported as excellent inhibitors of tyrosinase, an enzyme involved in melanin synthesis. ajrconline.org For example, 2-methyl-4-[(E)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one was found to be a potent inhibitor. ajrconline.org
Other Enzyme Inhibition: Oxazolone derivatives have also been investigated as inhibitors of other enzymes, including acyl carrier protein synthase (AcpS) and trypsin. ajrconline.orgnih.gov Furthermore, studies have explored their inhibitory effects on hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) activity. turkjps.orgturkjps.org
The table below details the enzyme inhibitory activity of specific this compound derivatives.
| Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) |
| Compound 16b (a 4-aryliden-2-methyloxazol-5(4H)-one derivative) | Monoacylglycerol Lipase (MAGL) | 1.6 µM tandfonline.comnih.gov |
| Compound 16b (a 4-aryliden-2-methyloxazol-5(4H)-one derivative) | Fatty Acid Amide Hydrolase (FAAH) | 111 µM tandfonline.comnih.gov |
| 2-methyl-4-[(E)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one | Tyrosinase | 1.23 ± 0.37 µM ajrconline.org |
| Anthranilate 4H-oxazol-5-one derivatives (10a-10c) | Acyl carrier protein synthase (AcpS) | 0.27 µM - 1.5 µM ajrconline.org |
Future Research Directions and Emerging Trends
Development of Novel and Environmentally Friendly Synthetic Methodologies
The synthesis of oxazolone (B7731731) derivatives is undergoing a green transformation, with a focus on minimizing environmental impact and enhancing efficiency. Traditional methods, such as the Erlenmeyer-Plöchl reaction, often rely on harsh reagents like acetic anhydride (B1165640). d-nb.inforesearchgate.netbohrium.com Current research is actively pursuing greener alternatives.
One promising approach is the use of mechanochemical synthesis, a solvent-free method that involves grinding reactants together. This technique has been successfully applied to the multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones, demonstrating high efficiency, atom economy, and ease of work-up. d-nb.infobohrium.com Other environmentally benign strategies include the use of solid-supported catalysts, ionic liquids, and microwave-assisted synthesis, which can lead to shorter reaction times and improved yields. d-nb.info For instance, a facile and efficient synthesis of 5(4H)-oxazolones has been developed using ethyl chloroformate, which offers a milder and more consistent yield compared to traditional methods. koreascience.kr
These novel methodologies not only align with the principles of green chemistry but also open up avenues for the synthesis of a wider array of 2-Methyl-5(4H)-oxazolone derivatives with diverse functionalities. ijpsonline.com
Exploration of Structure-Activity Relationships for Enhanced Biological Profiles
A significant area of ongoing research is the systematic exploration of the structure-activity relationships (SAR) of this compound derivatives to optimize their biological activities. nih.govvulcanchem.com The core oxazolone structure serves as a versatile scaffold, and modifications at various positions, particularly at the C-4 position, have been shown to profoundly influence their therapeutic potential. nih.govajrconline.org
For example, studies on a series of 2-methyl-4-substituted-benzylidene-5(4H)-oxazolones have revealed that the nature and position of substituents on the benzylidene ring are critical for their immunomodulatory and tyrosinase inhibitory activities. nih.govresearchgate.net One study identified (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one as a potent tyrosinase inhibitor, highlighting the importance of the C-4 substituent. nih.gov Similarly, another investigation found that 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one was a potent immunomodulator. ajrconline.orgresearchgate.net
Future SAR studies will likely involve the synthesis of extensive libraries of derivatives with diverse substitutions to build comprehensive models that can predict biological activity, leading to the rational design of more potent and selective therapeutic agents. vulcanchem.comresearchgate.net
Discovery of Clinically Significant Oxazole (B20620) Derivatives
The oxazole and oxazolone moieties are present in a number of clinically used drugs and natural products, showcasing their therapeutic relevance. nih.gov While no drugs directly derived from the this compound core are currently marketed, the broader class of oxazole-containing compounds has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govfarmaciajournal.com
The potential of this compound derivatives as precursors for clinically significant molecules is an active area of investigation. Their role as intermediates in the synthesis of amino acids, peptides, and other heterocyclic systems makes them valuable building blocks in drug discovery programs. ajrconline.orgresearchgate.net The immunomodulatory and enzyme inhibitory activities observed in preclinical studies suggest that with further optimization, derivatives of this compound could lead to the development of new drugs for a variety of diseases. ajrconline.orgresearchgate.net
Mechanistic Understanding of Complex Reactions
A deeper mechanistic understanding of the reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic transformations. The ring-opening reactions of these oxazolones with various nucleophiles are of particular interest. clockss.org
Studies have shown that 4-arylmethylene-5(4H)-oxazolones possess multiple sites for nucleophilic attack, including the C=O and C=N double bonds within the oxazolone ring, as well as the exocyclic C=C double bond. clockss.org The reaction pathway can be influenced by factors such as the nature of the nucleophile, substituents on the oxazolone, and solvent polarity. clockss.org For instance, the reaction with hydrazides can lead to the formation of triazole derivatives through a novel ring-opening and recyclization pathway. clockss.org The kinetics of hydrolysis and racemization of oxazol-5(4H)-ones have also been investigated, revealing competitive ionization and ring-opening processes. rsc.org
Future research will likely employ a combination of experimental and computational methods to further elucidate these complex reaction mechanisms, enabling more precise control over product formation.
Expanding Applications in Materials Science
The unique chemical reactivity of the oxazolone ring makes it an attractive functional group for applications in materials science. lookchem.com The ability of the oxazolone moiety to undergo ring-opening reactions with various nucleophiles allows for the post-polymerization modification of polymers, enabling the creation of functional materials with tailored properties.
While research in this area has often focused on other oxazolone derivatives, the principles can be extended to polymers incorporating the this compound unit. These reactive polymers could serve as platforms for the immobilization of biomolecules, the development of novel resins for solid-phase synthesis, or the creation of advanced coatings and adhesives. lookchem.com The potential of this compound and its derivatives in the development of new materials with specific electronic, optical, or thermal properties remains a promising and largely unexplored frontier. lookchem.com
Advanced Computational Studies for Molecular Design and Prediction
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding the properties and reactivity of this compound and for the rational design of new derivatives. lookchem.comrsc.org These computational studies provide valuable insights into molecular structure, electronic properties, and reaction energetics that complement experimental findings.
DFT calculations have been used to study the reaction and activation free energies for the ring-opening reactions of this compound, offering a deeper understanding of its reactivity. lookchem.com Computational approaches are also employed to predict the outcomes of reactions and to design molecules with specific biological targets in mind. rsc.org By modeling the interactions between oxazolone derivatives and biological macromolecules, researchers can prioritize synthetic targets and accelerate the drug discovery process. Future computational work will likely focus on developing more accurate predictive models for biological activity and exploring the excited-state properties of these molecules for applications in photochemistry and materials science.
Investigation of Oxazolone-Induced Biological Models (e.g., Colitis)
It is important to note that while "oxazolone-induced colitis" is a widely used experimental model for inflammatory bowel disease (IBD), the specific chemical agent typically employed is 4-ethoxymethylene-2-phenyl-2-oxazolin-5-one, not this compound. nih.govencyclopedia.pubcreative-biolabs.com This model is valuable for studying Th2-mediated immune responses, which are relevant to conditions like ulcerative colitis. nih.govmdpi.comwuxibiology.com
The haptenizing agent in this model sensitizes the immune system, and subsequent rectal administration induces a localized inflammation in the colon. encyclopedia.pubcreative-biolabs.com This allows researchers to investigate the pathogenesis of IBD and to test the efficacy of potential therapeutic agents. nih.govencyclopedia.pub
There is currently no established biological model that specifically utilizes this compound to induce colitis or other inflammatory conditions. Future research could explore the potential of this compound derivatives as immunomodulatory agents within existing models or investigate whether they can induce specific biological responses that could be developed into new experimental models. However, it is crucial to distinguish between the different oxazolone compounds used in immunological research to ensure scientific accuracy.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-methyl-5(4H)-oxazolone derivatives, and how do reaction conditions influence yields?
- Methodology : The Erlenmeyer reaction is a classical approach, involving condensation of N-acylglycine derivatives (e.g., hippuric acid) with aldehydes in acetic anhydride and sodium acetate under reflux. Alternative methods use catalysts like dodecatungstophosphoric acid (H₃PW₁₂O₄₀) or SmCl₃/RuCl₃ in solvent-free conditions, improving yields to 85–95% . Optimization of catalyst loading (e.g., 0.4–0.6 g) and reaction time (7–10 hours) is critical for reproducibility .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?
- Methodology :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., vinyl protons at δ 7.6–8.0 ppm) and carbonyl carbons (δ 165–170 ppm) .
- LC-ESI-MS/MS or GC-EI-MS : Detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ or aryl groups) .
- FTIR : Confirms C=O stretching (1750–1800 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .
Q. How are intermediates like N-acyl-α-amino acids and α-acylamino ketones prepared for oxazolone synthesis?
- Methodology : N-Acyl-α-alanine intermediates are synthesized by reacting acyl chlorides with α-alanine, followed by cyclodehydration using acetic anhydride. α-Acylamino ketones are generated via Friedel-Crafts alkylation of oxazolones with aromatic hydrocarbons .
Advanced Research Questions
Q. What mechanistic insights explain the cyclodehydration step in oxazolone formation?
- Methodology : Cyclodehydration involves intramolecular nucleophilic attack of the carboxyl oxygen on the activated carbonyl carbon, facilitated by acetic anhydride acting as both solvent and dehydrating agent. Kinetic studies using TLC monitoring reveal a two-step mechanism: intermediate formation (30–60 minutes) followed by cyclization (2–4 hours) .
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.02 eV) and absorption spectra (λmax ~370 nm) by modeling π→π* transitions. These results align with experimental UV-Vis and cyclic voltammetry data, aiding in designing optoelectronic materials .
Q. What strategies optimize reaction conditions for solvent-free synthesis of oxazolones?
- Methodology : Heterogeneous catalysts (e.g., H₃PW₁₂O₄₀) are screened via Design of Experiments (DoE) to balance temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (3–8 hours). Response surface methodology (RSM) identifies optimal parameters, reducing side products like hydrolyzed imidazolones .
Q. How are bioactivity assays (e.g., anticancer, antioxidant) designed for oxazolone derivatives?
- Methodology :
- Antioxidant : DPPH radical scavenging assays measure IC₅₀ values (e.g., 78–91% inhibition at 100 μM) .
- Anticancer : MTT assays test cytotoxicity against cell lines (e.g., HepG2, MCF-7), with dose-response curves (1–100 μM) and apoptosis markers (e.g., caspase-3 activation) .
Q. What advanced analytical techniques quantify oxazolone-DNA adducts in oxidative stress studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
